molecular formula C27H29N3S B12372246 ATP Synthesis-IN-2

ATP Synthesis-IN-2

Cat. No.: B12372246
M. Wt: 427.6 g/mol
InChI Key: SFWQOTBCGHCKGK-UHFFFAOYSA-N
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Description

ATP Synthesis-IN-2 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. ATP is essential for various cellular processes, including metabolism, transport, and signaling. This compound is involved in the catalytic mechanism that drives the formation of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP Synthesis-IN-2 involves a multi-step process that includes the use of various reagents and catalysts. The synthetic route typically starts with the preparation of adenosine, which is then phosphorylated to form ATP. The reaction conditions often require specific pH levels, temperatures, and the presence of metal ions to facilitate the phosphorylation process.

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where microorganisms such as yeast or bacteria are cultured under controlled conditions. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

ATP Synthesis-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: Involves the transfer of electrons from this compound to an electron acceptor.

    Reduction: Involves the gain of electrons by this compound from an electron donor.

    Substitution: Involves the replacement of a functional group in this compound with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include phosphorylated derivatives of this compound, which are crucial intermediates in the synthesis of ATP.

Scientific Research Applications

ATP Synthesis-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various biochemical reactions.

    Biology: Plays a crucial role in cellular respiration and energy metabolism.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.

    Industry: Used in the production of biofuels and other biotechnological applications.

Mechanism of Action

ATP Synthesis-IN-2 exerts its effects by facilitating the transfer of phosphate groups to ADP, forming ATP. This process involves the binding of this compound to specific molecular targets, such as the F1 and Fo subunits of ATP synthase. The proton motive force generated across the mitochondrial membrane drives the rotation of these subunits, leading to the synthesis of ATP.

Comparison with Similar Compounds

Similar Compounds

    ATP Synthase: Another enzyme involved in ATP synthesis but with a different mechanism of action.

    Adenosine Kinase: Catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP).

    Polyphosphate Kinase: Involved in the synthesis of polyphosphates from ATP.

Uniqueness

ATP Synthesis-IN-2 is unique in its ability to efficiently catalyze the formation of ATP under specific conditions, making it a valuable tool in both research and industrial applications. Its high specificity and catalytic efficiency distinguish it from other similar compounds.

Properties

Molecular Formula

C27H29N3S

Molecular Weight

427.6 g/mol

IUPAC Name

N-[(2-benzylsulfanylquinolin-3-yl)methyl]-1-[4-[(dimethylamino)methyl]phenyl]methanamine

InChI

InChI=1S/C27H29N3S/c1-30(2)19-22-14-12-21(13-15-22)17-28-18-25-16-24-10-6-7-11-26(24)29-27(25)31-20-23-8-4-3-5-9-23/h3-16,28H,17-20H2,1-2H3

InChI Key

SFWQOTBCGHCKGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SCC4=CC=CC=C4

Origin of Product

United States

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